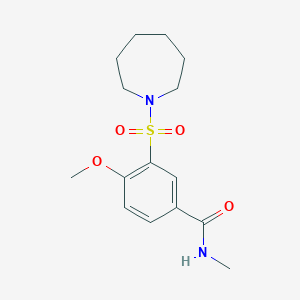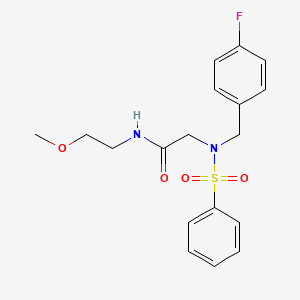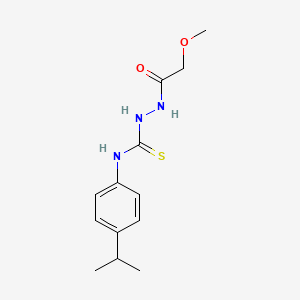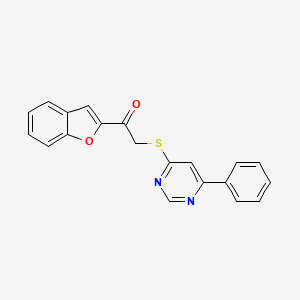
3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide
Übersicht
Beschreibung
3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide is a chemical compound with a complex structure that includes an azepane ring, a sulfonyl group, a methoxy group, and a benzamide moiety
Safety and Hazards
Wirkmechanismus
Mode of Action
A related compound, pakerine, which is an m-sulfamoyl benzamide, has been found to alleviate the photorespiratory-dependent cell death phenotype of catalase-deficient arabidopsis and tobacco plants
Biochemical Pathways
The related compound pakerine has been found to affect the hydrogen peroxide (h2o2) signaling pathway in plants
Result of Action
The related compound pakerine has been found to alleviate the cell death phenotype of cat2 mutants exposed to photorespiration-promoting conditions and delay dark-induced senescence in wild-type arabidopsis leaves
Biochemische Analyse
Biochemical Properties
3-(1-azepanylsulfonyl)-4-methoxy-N-methylbenzamide is known to interact with a variety of enzymes and proteins. It has been identified as a potent inhibitor against SIRT2, a member of the sirtuin family of proteins . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of 3-(1-azepanylsulfonyl)-4-methoxy-N-methylbenzamide on cells are diverse and significant. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to shift the balance between α- and β-secretase, reducing the Aβ load and leading to cognitive improvement in two transgenic mouse models .
Molecular Mechanism
The molecular mechanism of action of 3-(1-azepanylsulfonyl)-4-methoxy-N-methylbenzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a potent inhibitor of SIRT2, it binds to the active site of the enzyme, inhibiting its deacetylase activity .
Temporal Effects in Laboratory Settings
It has been reported to alleviate the photorespiratory-dependent cell death phenotype of catalase-deficient Arabidopsis and tobacco plants .
Metabolic Pathways
3-(1-azepanylsulfonyl)-4-methoxy-N-methylbenzamide is involved in several metabolic pathways. It is known to interact with sirtuins, a family of proteins that play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions .
Subcellular Localization
Given its interactions with sirtuins, which are found in various subcellular localizations , it is likely that this compound may also be found in multiple cellular compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide typically involves multiple steps. One common route starts with the preparation of the azepane ring, followed by the introduction of the sulfonyl group. The methoxy group is then added to the benzene ring, and finally, the benzamide moiety is introduced. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid
- 3-(azepan-1-ylsulfonyl)aniline
- 3-(azepan-1-ylsulfonyl)-4-chloro-N,N-dimethylbenzamide
Uniqueness
3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the azepane ring and the sulfonyl group also provides distinct properties that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-16-15(18)12-7-8-13(21-2)14(11-12)22(19,20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEQWFVOKGLFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4781787.png)
![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B4781795.png)

![(4E)-2-(3-methylphenyl)-4-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B4781805.png)
![1-(DIPHENYLMETHYL)-4-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE](/img/structure/B4781809.png)
![2-[4-(3-isoxazolylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4781812.png)
![(5E)-2-(4-ethylphenyl)imino-3-methyl-5-[[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B4781824.png)
![1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLPHENOXY)PROPAN-2-OL DIHYDROCHLORIDE](/img/structure/B4781831.png)
![4-amino-2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4781850.png)

![1-[4-(4-chlorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B4781864.png)
